[(2,6-Difluorophenyl)methyl](3-methylbutyl)amine
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Overview
Description
(2,6-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N. It is characterized by the presence of a difluorophenyl group attached to a methylbutylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)methylamine typically involves the reaction of 2,6-difluorobenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,6-Difluorophenyl)methylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(2,6-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)methylamine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dichlorophenyl)methylamine
- (2,6-Dibromophenyl)methylamine
- (2,6-Dimethylphenyl)methylamine
Uniqueness
(2,6-Difluorophenyl)methylamine is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
Properties
Molecular Formula |
C12H17F2N |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-9(2)6-7-15-8-10-11(13)4-3-5-12(10)14/h3-5,9,15H,6-8H2,1-2H3 |
InChI Key |
HSXQJQBGDJGLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
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